2-[(4-bromonaphthalen-1-yl)oxy]-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide
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Overview
Description
2-[(4-bromonaphthalen-1-yl)oxy]-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromonaphthalene moiety linked to an indole derivative through an acetohydrazide bridge, making it a subject of study in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromonaphthalen-1-yl)oxy]-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Bromonaphthalene Intermediate: The initial step involves the bromination of naphthalene to form 4-bromonaphthalene.
Synthesis of the Indole Derivative: The indole derivative is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the bromonaphthalene intermediate with the indole derivative using an acetohydrazide linker under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromonaphthalen-1-yl)oxy]-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(4-bromonaphthalen-1-yl)oxy]-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-bromonaphthalen-1-yl)oxy]-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The bromonaphthalene and indole moieties may interact with cellular proteins, enzymes, or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chloronaphthalen-1-yl)oxy]-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide
- 2-[(4-fluoronaphthalen-1-yl)oxy]-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide
Uniqueness
The presence of the bromine atom in 2-[(4-bromonaphthalen-1-yl)oxy]-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]acetohydrazide imparts unique chemical reactivity and biological activity compared to its chloro and fluoro analogs. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C22H18BrN3O2 |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H18BrN3O2/c1-14-18(16-7-4-5-9-20(16)25-14)12-24-26-22(27)13-28-21-11-10-19(23)15-6-2-3-8-17(15)21/h2-12,25H,13H2,1H3,(H,26,27)/b24-12+ |
InChI Key |
HGQPSNYMSHLLAT-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)COC3=CC=C(C4=CC=CC=C43)Br |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)COC3=CC=C(C4=CC=CC=C43)Br |
Origin of Product |
United States |
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